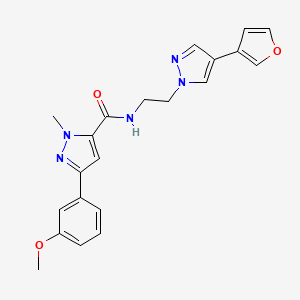

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a bifunctional pyrazole core. The molecule features a 3-methoxyphenyl group at position 3 of one pyrazole ring and a furan-3-yl substituent at position 4 of the second pyrazole ring, connected via an ethyl linker.

The compound’s synthesis likely involves coupling pyrazole intermediates via carbodiimide-mediated amide bond formation, as evidenced by similar procedures in the literature (e.g., EDCI/HOBt activation in DMF) . Its spectroscopic characterization would include $ ^1H $-NMR, MS, and elemental analysis, consistent with related pyrazole-carboxamides .

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-25-20(11-19(24-25)15-4-3-5-18(10-15)28-2)21(27)22-7-8-26-13-17(12-23-26)16-6-9-29-14-16/h3-6,9-14H,7-8H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDDKPZTUJGIPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCN3C=C(C=N3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves several steps:

Synthetic Routes: : The process begins with the preparation of 4-(furan-3-yl)-1H-pyrazole and 3-methoxyphenyl-1-methyl-1H-pyrazole-5-carboxylic acid. These intermediates are synthesized through various reactions such as cyclization and electrophilic substitution.

Reaction Conditions: : A common method involves the use of coupling reactions facilitated by catalysts like palladium on carbon (Pd/C) under inert atmospheres. The final amide formation is achieved via amide bond coupling reagents like EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine.

Industrial Production Methods: : Industrial synthesis may utilize flow chemistry techniques to ensure a consistent and scalable production process, minimizing the risks associated with batch reactions.

Chemical Reactions Analysis

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits several types of chemical reactivity:

Oxidation: : This compound undergoes oxidation reactions where the furan and pyrazole rings can be oxidized to form new derivatives, often using reagents like potassium permanganate (KMnO4).

Reduction: : Reduction reactions may target the carbonyl group, using agents such as sodium borohydride (NaBH4), leading to the formation of corresponding alcohol derivatives.

Substitution: : Electrophilic aromatic substitution reactions are common, especially on the phenyl and pyrazole rings, using halogens or nitro groups as substituents under conditions involving Lewis acids like AlCl3.

Major Products: : The major products formed from these reactions include oxidized furan derivatives, reduced alcohol compounds, and substituted aromatic derivatives, each valuable for different research applications.

Scientific Research Applications

This compound is utilized across multiple fields:

Chemistry: : It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

Biology: : In biological research, it is studied for its interactions with various enzymes and receptors, often used as a ligand in binding studies.

Medicine: : The compound has shown potential in preclinical studies for anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: : It is used in the development of novel materials and as a precursor in the synthesis of chemical sensors and catalysts.

Mechanism of Action

The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves:

Molecular Targets: : This compound typically targets specific enzymes or receptors, inhibiting or activating their functions.

Pathways Involved: : It may influence pathways related to inflammation, cell proliferation, and apoptosis by modulating the activity of kinases, transcription factors, or other signaling molecules.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several pyrazole-carboxamide derivatives (Table 1):

Key Observations :

- Methoxy Substitution : The 3-methoxyphenyl group contrasts with 4-methoxyphenyl (e.g., ) or dimethoxyphenyl (e.g., ) analogs, which may influence binding affinity in aromatic pocket-dependent targets.

- Linker Flexibility : The ethyl linker between pyrazole rings provides conformational flexibility compared to rigid hydrazide backbones (e.g., ).

Key Observations :

- Yield : The target compound’s synthesis would require optimization, as related derivatives achieve moderate yields (e.g., 62–71% for compounds in ).

- Thermal Stability : Melting points for pyrazole-carboxamides range widely (123–183°C in ), suggesting the target compound may exhibit similar stability.

Hypothetical Activity Profile of Target Compound :

- Enhanced selectivity for kinases or GPCRs due to furan-3-yl’s unique spatial orientation.

- Improved solubility compared to chloro- or cyano-substituted derivatives (e.g., ) owing to the methoxy group.

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex heterocyclic compound characterized by the presence of furan, pyrazole, and methoxyphenyl moieties. Its unique structural features contribute to a variety of biological activities, making it a subject of interest in medicinal chemistry. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.

Structural Features

The compound's structure can be broken down into several key components:

| Component | Description |

|---|---|

| Furan Ring | Provides unique electronic properties and potential reactivity. |

| Pyrazole Moiety | Known for its diverse biological activities, including anticancer and antimicrobial properties. |

| Methoxyphenyl Group | Enhances lipophilicity and may influence binding interactions with biological targets. |

| Carboxamide Functional Group | Increases solubility and reactivity in biological systems. |

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to induce apoptosis in various cancer cell lines.

Case Studies

-

Study on HCT116 Colon Carcinoma Cells :

- The compound was tested against HCT116 cells, showing a notable IC50 value that indicates effective cytotoxicity.

- Mechanism: Induction of intrinsic apoptosis pathways mediated by p53 activation.

-

Evaluation Against Multiple Cell Lines :

- Similar pyrazole derivatives were screened against various cell lines (e.g., A549, MCF7), demonstrating growth inhibition with IC50 values ranging from 0.28 µM to 49.85 µM depending on the structural modifications.

Antimicrobial Properties

Compounds with furan and pyrazole structures have demonstrated antimicrobial activity against various pathogens. The presence of these rings enhances interaction with microbial targets.

Research Findings

A study highlighted that derivatives with similar structural features exhibited:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Significant inhibition of fungal growth at specific concentrations.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been suggested through computational modeling and preliminary biological assays.

Mechanistic Insights

The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Summary of Biological Activities

| Activity Type | IC50 Values (µM) | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Anticancer | 0.28 - 49.85 | HCT116, A549, MCF7 | Apoptosis induction via p53 |

| Antimicrobial | Varies | Various bacterial strains | Disruption of cell wall synthesis |

| Anti-inflammatory | Not specified | In vitro models | Cytokine modulation |

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide | Lacks methoxyphenyl group | Limited anticancer activity |

| N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide | Similar structure but different amide group | Moderate antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Coupling of furan-3-yl pyrazole with ethylenediamine derivatives under inert conditions (e.g., nitrogen atmosphere) .

- Step 2 : Introduction of the 3-methoxyphenyl group via Ullmann coupling or Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .

- Critical Parameters : Solvent choice (DMF or THF), reaction time (12–24 hrs), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy group at δ ~3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Crystallography : Resolve crystal packing and bond angles (if single crystals are obtainable) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .

- Data Interpretation : Compare results to positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines?

- Methodological Answer :

- Mechanistic Profiling : Perform RNA sequencing or proteomics to identify differential target engagement (e.g., apoptosis vs. autophagy pathways) .

- Solubility Optimization : Adjust formulations using co-solvents (DMSO/PEG) or nanoencapsulation to enhance bioavailability in resistant cell lines .

- Cross-Validation : Replicate assays in 3D cell cultures or organoids to mimic in vivo conditions .

Q. What computational strategies are effective for predicting its binding modes to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs). Prioritize docking scores <−7.0 kcal/mol .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .

- SAR Analysis : Compare with analogs (e.g., furan-2-yl vs. thiophene derivatives) to identify critical pharmacophores .

Q. How can researchers address low synthetic yields during scale-up?

- Methodological Answer :

- Catalyst Screening : Test alternative catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to improve coupling efficiency .

- Flow Chemistry : Implement continuous-flow reactors to maintain precise temperature/pH control and reduce side reactions .

- DoE (Design of Experiments) : Use factorial design to optimize variables (e.g., solvent ratio, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.